N-(3-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound belongs to a class of benzofuropyrimidinone derivatives characterized by a fused heterocyclic core (benzofuro[3,2-d]pyrimidin-4-one) and a sulfanyl acetamide side chain. The structure includes:
- A 3-methoxyphenyl group on the acetamide moiety, which may influence hydrogen bonding and π-π stacking interactions with biological targets.
The compound’s design aligns with strategies to optimize pharmacokinetic and pharmacodynamic properties through substituent modifications. Its synthesis likely involves nucleophilic substitution reactions between a pyrimidinone intermediate and a chloroacetamide derivative, as described in similar protocols .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-16(2)32-13-7-12-28-24(30)23-22(19-10-4-5-11-20(19)33-23)27-25(28)34-15-21(29)26-17-8-6-9-18(14-17)31-3/h4-6,8-11,14,16H,7,12-13,15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHCQUOZHRVRII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, with the CAS number 899961-87-6, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N3O5S |
| Molecular Weight | 481.6 g/mol |
| CAS Number | 899961-87-6 |
The compound's biological activity can be attributed to several mechanisms:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structures have shown selective cytotoxicity against tumorigenic cell lines in vitro. In one study, a related compound demonstrated an IC50 value indicative of potent anticancer properties when tested on human breast cancer cells.
- Antioxidant Properties : Compounds with similar functional groups have been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with cancer and other degenerative diseases.
Anticancer Activity
A study published in PubChem highlighted the compound's potential as an anticancer agent. It was found to inhibit the proliferation of several cancer cell lines, including:
- Breast Cancer Cells : IC50 values demonstrated significant cytotoxic effects.
- Lung Cancer Cells : The compound showed potential in reducing cell viability.
Antioxidant Activity
Research conducted on related compounds revealed:
- Free Radical Scavenging : Compounds similar to N-(3-methoxyphenyl)-2-({4-oxo... demonstrated strong antioxidant activity comparable to standard antioxidants like ascorbic acid.
- Oxidative Stress Reduction : In cellular models, these compounds effectively reduced markers of oxidative stress.
Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Significant cytotoxicity against various cancer cells |
| Antioxidant | Effective free radical scavenging and oxidative stress reduction |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their differentiating features are summarized below:
Key Structural and Functional Insights:
Hexahydro derivatives (e.g., ) introduce conformational rigidity, which may enhance selectivity.
Substituent Effects :
- R₁ (Pyrimidine Position 3) :
- Alkyl chains (e.g., 3-methylbutyl ) increase hydrophobicity, favoring membrane penetration.
- Alkoxypropyl groups (target compound) balance lipophilicity and metabolic stability via ether linkages.
- R₂ (Acetamide Aryl Group) :
- Electron-donating groups (e.g., -OMe in target compound) improve solubility and hydrogen-bonding capacity.
- Halogens (e.g., -Cl in ) enhance binding through hydrophobic and halogen-bonding interactions.
Bioactivity Trends :
- Compounds with trifluoromethyl () or chloro () substituents show higher in vitro potency, likely due to enhanced target affinity.
- Methoxy groups (target compound, ) correlate with improved solubility and oral bioavailability in related molecules .
Research Findings and Data
- Synthetic Yields : Similar compounds (e.g., ) are synthesized in 68–74% yields via nucleophilic substitution, suggesting the target compound’s synthesis is feasible with comparable efficiency.
- Cytotoxicity : Analogs with chloro/methoxy substituents (e.g., ) exhibit moderate cytotoxicity (e.g., 38–43% mortality in brine shrimp assays) .
- Antioxidant Potential: Furyl-containing derivatives () may mimic antioxidants like BHA, as seen in DPPH radical scavenging assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
